molecular formula C11H12F2O3 B14019903 Methyl 2,3-difluoro-4-isopropoxybenzoate

Methyl 2,3-difluoro-4-isopropoxybenzoate

Cat. No.: B14019903
M. Wt: 230.21 g/mol
InChI Key: ZDEIJKACQIGWSO-UHFFFAOYSA-N
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Description

Methyl 2,3-difluoro-4-isopropoxybenzoate is an organic compound with the molecular formula C11H12F2O3 and a molecular weight of 230.21 g/mol . This compound is characterized by the presence of two fluorine atoms and an isopropoxy group attached to a benzoate ester. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-difluoro-4-isopropoxybenzoate typically involves the esterification of 2,3-difluoro-4-isopropoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-difluoro-4-isopropoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,3-difluoro-4-isopropoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,3-difluoro-4-isopropoxybenzoate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The isopropoxy group provides steric hindrance, influencing the compound’s binding affinity to enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,3-difluoro-4-isopropoxybenzoate is unique due to the presence of the isopropoxy group, which provides distinct steric and electronic properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C11H12F2O3

Molecular Weight

230.21 g/mol

IUPAC Name

methyl 2,3-difluoro-4-propan-2-yloxybenzoate

InChI

InChI=1S/C11H12F2O3/c1-6(2)16-8-5-4-7(11(14)15-3)9(12)10(8)13/h4-6H,1-3H3

InChI Key

ZDEIJKACQIGWSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C(=C(C=C1)C(=O)OC)F)F

Origin of Product

United States

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